molecular formula C33H29ClINO3 B11698169 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11698169
M. Wt: 649.9 g/mol
InChI Key: MZWGTDARIBYOMD-UHFFFAOYSA-N
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Description

The compound 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core benzo[a]phenanthridinone structure, followed by the introduction of the 4-chlorobenzyl, iodo, and methoxy substituents. Key steps may include:

    Formation of the benzo[a]phenanthridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorobenzyl group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl halides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s chemical properties could be explored for the development of novel materials with specific functionalities.

    Biological Research: It may be used as a probe or tool to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: can be compared with other benzo[a]phenanthridinone derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C33H29ClINO3

Molecular Weight

649.9 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C33H29ClINO3/c1-33(2)16-24-29-23-7-5-4-6-20(23)10-13-26(29)36-31(30(24)27(37)17-33)21-14-25(35)32(28(15-21)38-3)39-18-19-8-11-22(34)12-9-19/h4-15,31,36H,16-18H2,1-3H3

InChI Key

MZWGTDARIBYOMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)I)OCC6=CC=C(C=C6)Cl)OC)C(=O)C1)C

Origin of Product

United States

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